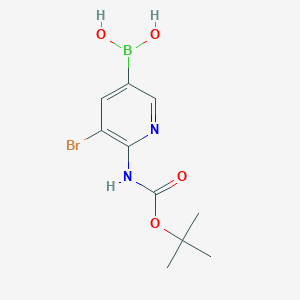

2-Bocamino-3-bromo-pyridine-5-boronic acid

Description

2-Bocamino-3-bromo-pyridine-5-boronic acid is a multifunctional pyridine derivative characterized by three key substituents:

- Boc (tert-butoxycarbonyl) group at position 2, serving as a protective group for the amino functionality.

- Bromo substituent at position 3, enabling halogen-based cross-coupling reactions.

- Boronic acid at position 5, facilitating Suzuki-Miyaura cross-coupling reactions for biaryl bond formation .

This compound is pivotal in pharmaceutical and materials science for synthesizing complex heterocyclic systems. Its reactivity is governed by the electronic and steric effects of the substituents, with the Boc group enhancing stability during synthetic processes.

Properties

IUPAC Name |

[5-bromo-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrN2O4/c1-10(2,3)18-9(15)14-8-7(12)4-6(5-13-8)11(16)17/h4-5,16-17H,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQLLPZNZVUIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)NC(=O)OC(C)(C)C)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bocamino-3-bromo-pyridine-5-boronic acid typically involves the following steps:

Boc Protection: The amino group is protected using a Boc group to prevent unwanted reactions.

Boronic Acid Formation: The boronic acid group is introduced via a palladium-catalyzed borylation reaction.

Industrial Production Methods

Industrial production of 2-Bocamino-3-bromo-pyridine-5-boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Bocamino-3-bromo-pyridine-5-boronic acid undergoes several types of reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.

Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Base: Potassium carbonate or sodium hydroxide is commonly used to facilitate the reaction.

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Scientific Research Applications

The applications of 2-Bocamino-3-bromo-pyridine-5-boronic acid span multiple domains:

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in reactions such as:

- Suzuki-Miyaura Coupling : This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides.

- Substitution Reactions : The bromine atom can be substituted with various nucleophiles under appropriate conditions.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds through carbon-carbon bond formation. |

| Substitution Reactions | Allows for the introduction of various nucleophiles. |

Medicinal Chemistry

2-Bocamino-3-bromo-pyridine-5-boronic acid has garnered attention for its potential in drug discovery, particularly in cancer therapy and antibiotic development:

- Antitumor Activity : Research indicates significant antitumor properties, with derivatives showing low nanomolar IC50 values against various cancer cell lines.

- Antibacterial Properties : The compound has been explored for its ability to inhibit β-lactamases, enzymes that confer antibiotic resistance in bacteria.

The biological activity of this compound includes:

- Enzyme Inhibition : It can inhibit proteasomes by forming reversible covalent bonds with active site residues, disrupting cellular processes like protein degradation.

- Cell Cycle Arrest : Studies demonstrate that this compound can induce G2/M phase arrest in cancer cells, leading to inhibited growth and proliferation.

Case Studies

Several studies highlight the applications of 2-Bocamino-3-bromo-pyridine-5-boronic acid in drug development:

- Targeted Cancer Therapy : Its ability to inhibit proteasome activity positions it as a candidate for targeted therapies against specific cancer types.

- Antibiotic Development : Its interactions with β-lactamases suggest potential applications in developing new antibiotics against resistant bacterial strains.

- Chemical Biology Probes : The compound can be utilized as a chemical probe to study enzyme mechanisms and cellular processes due to its reactivity.

Mechanism of Action

The mechanism of action of 2-Bocamino-3-bromo-pyridine-5-boronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological processes . The Boc protecting group ensures selective reactions by protecting the amino group from unwanted interactions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between 2-Bocamino-3-bromo-pyridine-5-boronic acid and structurally related compounds:

Physicochemical Properties

- Stability: Boc-protected derivatives exhibit improved shelf-life under ambient conditions, whereas unprotected amino-boronic acids (e.g., 3-amino-5-bromopicolinic acid) may require refrigeration .

Biological Activity

2-Bocamino-3-bromo-pyridine-5-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biological processes. This article explores the biological activity of 2-Bocamino-3-bromo-pyridine-5-boronic acid, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

2-Bocamino-3-bromo-pyridine-5-boronic acid features a pyridine ring substituted with a bromo group and a boronic acid moiety. The presence of the Boc (tert-butoxycarbonyl) group enhances its stability and solubility, making it suitable for biological applications.

The mechanism of action of 2-Bocamino-3-bromo-pyridine-5-boronic acid primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, particularly proteasomes, by forming reversible covalent bonds with active site residues. This inhibition can disrupt cellular processes such as protein degradation and cell cycle progression.

- Cell Cycle Arrest : Studies have indicated that this compound can induce G2/M phase arrest in cancer cells, leading to inhibited growth and proliferation .

Antitumor Activity

Research indicates that 2-Bocamino-3-bromo-pyridine-5-boronic acid exhibits significant antitumor properties. Its derivatives have been evaluated for their ability to inhibit tumor growth in vitro and in vivo. For instance, compounds derived from this boronic acid have shown IC50 values in the low nanomolar range against various cancer cell lines .

Antibacterial Properties

Boronic acids, including 2-Bocamino-3-bromo-pyridine-5-boronic acid, have been explored for their antibacterial properties. They can act as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound's ability to bind covalently to serine residues in these enzymes enhances its potential as an antibacterial agent .

Case Studies

Applications in Drug Development

The unique properties of 2-Bocamino-3-bromo-pyridine-5-boronic acid make it a valuable scaffold for drug development:

- Targeted Cancer Therapy : Its ability to inhibit proteasome activity positions it as a candidate for targeted cancer therapies.

- Antibiotic Development : Its interactions with β-lactamases suggest potential applications in developing new antibiotics against resistant bacterial strains.

- Chemical Biology Probes : The compound can be utilized as a chemical probe to study enzyme mechanisms and cellular processes due to its reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bocamino-3-bromo-pyridine-5-boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A plausible route starts with bromination at the 3-position, followed by Boc-protection of the amino group. Boronic acid introduction at the 5-position via Miyaura borylation (using Pd catalysts and bis(pinacolato)diboron) is critical. Key parameters include:

- Temperature : Miyaura reactions often require 80–100°C in THF or dioxane .

- Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos enhances regioselectivity .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes Pd residues. Yields range from 40–65%, depending on steric hindrance from the Boc group .

Q. What analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the Boc group’s tert-butyl signal at ~1.3 ppm (singlet) and pyridine protons as multiplet signals between 7.5–8.5 ppm .

- ¹¹B NMR : A sharp peak near 30 ppm confirms boronic acid integrity .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI+ detect [M+H]+ ions. Monitor for deboronation (mass shift of -88 Da) .

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer :

- Storage : Refrigerate (2–8°C) in airtight, amber vials under inert gas (argon/nitrogen) to prevent boronic acid oxidation .

- Handling : Use glove boxes or Schlenk lines for moisture-sensitive steps. Avoid prolonged exposure to light, which may degrade the Boc group .

Advanced Research Questions

Q. How can competing reactivity between the boronic acid and bromide groups be minimized during cross-coupling reactions?

- Methodological Answer :

- Catalyst Tuning : Use PdCl₂(Amphos) or XPhos ligands to suppress undesired Ullmann-type coupling of the bromide .

- Solvent Choice : Polar aprotic solvents (DMF, NMP) stabilize the boronic acid while reducing bromide activation.

- Temperature Control : Lower reaction temperatures (50–60°C) favor Suzuki-Miyaura coupling over C-Br bond cleavage .

- Additives : K₂CO₃ or CsF enhances transmetallation efficiency, reducing side reactions .

Q. What strategies improve the stability of this compound under aqueous or protic conditions?

- Methodological Answer :

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent boronic acid hydrolysis. Buffers like phosphate (0.1 M) are ideal .

- Co-solvents : Use THF:water (4:1) mixtures to solubilize the compound while minimizing decomposition .

- Protection : Temporary silylation (e.g., TMSCl) of the boronic acid during aqueous workups can enhance stability .

Q. How do steric effects from the Boc group influence cross-coupling efficiency, and how can this be addressed?

- Methodological Answer :

- Ligand Screening : Bulky ligands (e.g., DavePhos) improve coupling yields by mitigating steric hindrance around the boronic acid .

- Microwave Assistance : Short, high-temperature pulses (120°C, 10 min) enhance reaction kinetics in sterically challenging systems .

- Substrate Pre-activation : Pre-forming the boronate ester (e.g., with pinacol) increases reactivity in sluggish systems .

Data Contradiction Analysis

Q. Conflicting reports suggest varying optimal temperatures for Miyaura borylation. How should researchers reconcile this?

- Methodological Answer :

- Evidence Review : Studies report Miyaura reactions at 80°C (high yield, risk of Boc cleavage ) vs. 60°C (lower yield, better Boc retention ).

- Resolution : Conduct a temperature gradient experiment (60–100°C) with inline FTIR to monitor boronic acid formation. Balance yield and stability by selecting 70–75°C as a compromise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.